molecular formula C24H26ClN3O3S B11277299 (6-Chloro-4-((2,5-diethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

(6-Chloro-4-((2,5-diethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B11277299
M. Wt: 472.0 g/mol
InChI Key: SDEGXWIPIVRKDH-UHFFFAOYSA-N
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Description

6-CHLORO-N-(2,5-DIETHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-(2,5-DIETHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiomorpholine Group: This step involves nucleophilic substitution reactions where thiomorpholine is introduced to the quinoline core.

    Formation of the Amide Bond: The final step involves coupling the quinoline derivative with 2,5-diethoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the quinoline ring or the amide bond, potentially yielding amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

6-CHLORO-N-(2,5-DIETHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-CHLORO-N-(2,5-DIETHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide: A compound with similar structural features.

    Thiourea derivatives: Compounds with a thiomorpholine moiety.

Uniqueness

6-CHLORO-N-(2,5-DIETHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C24H26ClN3O3S

Molecular Weight

472.0 g/mol

IUPAC Name

[6-chloro-4-(2,5-diethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C24H26ClN3O3S/c1-3-30-17-6-8-22(31-4-2)21(14-17)27-23-18-13-16(25)5-7-20(18)26-15-19(23)24(29)28-9-11-32-12-10-28/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,26,27)

InChI Key

SDEGXWIPIVRKDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl

Origin of Product

United States

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